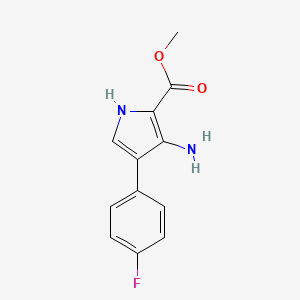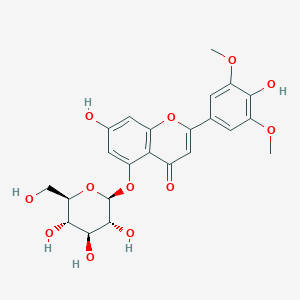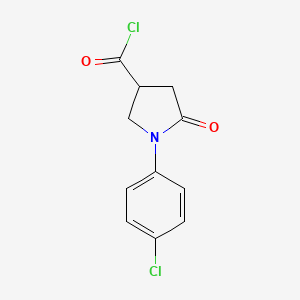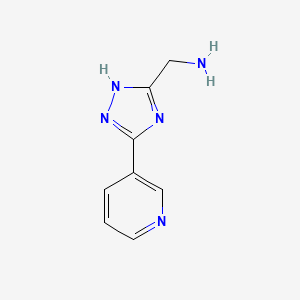![molecular formula C10H13ClN2O4 B1422475 2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride CAS No. 1258651-86-3](/img/structure/B1422475.png)
2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
“2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1258651-86-3 . It has a molecular weight of 260.68 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C10H12N2O4.ClH/c13-9-6-12(3-2-11-9)5-8-7(10(14)15)1-4-16-8;/h1,4H,2-3,5-6H2,(H,11,13)(H,14,15);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Annelated 2-Oxopiperazines
Research by Svetlana, Mikhajlovna, Medvedevat, Khidmet, and Safarovich Shikhaliev (2015) explored the synthesis of novel annelated 2-oxopiperazines using methyl (3-oxopiperazin-2-ylidene) acetate and N-arylmaleimides. The study established the formation of previously undescribed compounds through a reaction involving methyl (3-oxo-piperazine-2-ylidene) acetate and N-arylmaleimides in boiling methanol with acetic acid, leading to the formation of methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates. This showcases the compound's utility in synthesizing heterocyclic systems with potential therapeutic applications [Svetlana et al., 2015].
Diverse Synthesis involving Piperazine Derivatives
Patel, Agravat, and Shaikh (2011) demonstrated the synthesis of diverse compounds involving 2-hydroxyethyl piperazine and 2,3-dichloropiperazine. These compounds were evaluated for their antimicrobial activity, showcasing a range of responses against various bacterial and fungal strains, reflecting the compound's potential in developing new antimicrobial agents [Patel et al., 2011].
Exploration of Pharmacological Properties
A study by Siwek et al. (2008) delved into the pharmacological properties of derivatives by investigating the reaction of 2-methyl-furan-3-carboxylic acid hydrazide with isothiocyanates. The derivatives displayed significant antinociceptive properties, indicating the compound's relevance in pain management and pharmacological research [Siwek et al., 2008].
Antimicrobial Activity of Thiazolidinones
Research conducted by Patel and Shaikh (2010) on 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole showcased the compound's antimicrobial potential. The study assessed the compounds against various bacterial and fungal species, with some showing comparable activity to standard drugs, highlighting its potential in antimicrobial drug development [Patel & Shaikh, 2010].
Synthesis and Antibacterial Activity of Carbapenems
Valiullina et al. (2019) explored the synthesis of new C-3 modified carbapenems with varied thiols, evaluating their antibacterial activity against several microorganisms. The compounds demonstrated significant activity, surpassing known drugs like Meropenem and Cilapenem, indicating the compound's significance in the development of new antibacterial agents [Valiullina et al., 2019].
Dihydropiperazine Neonicotinoid Compounds
A study by Samaritoni et al. (2003) on dihydropiperazine neonicotinoid compounds highlighted the synthesis and insecticidal activity of these compounds. The research provided insights into the potential use of these compounds in agricultural settings, contributing to pest control strategies [Samaritoni et al., 2003].
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to bind to various receptors in the body. Without specific studies, it’s hard to determine the exact targets of this compound .
Mode of action
The mode of action would depend on the specific targets this compound binds to. Generally, compounds with a piperazine ring can act as antagonists or agonists at their target sites, causing a change in the activity of the target .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. It would depend on the targets and how their modulation affects cellular processes .
Pharmacokinetics
Generally, factors such as the compound’s size, charge, and lipophilicity can influence its pharmacokinetics .
Result of action
The results of this compound’s action would depend on its targets and mode of action. It could potentially cause a range of cellular effects depending on these factors .
Action environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, its ability to reach its targets, and its overall efficacy .
Eigenschaften
IUPAC Name |
2-[(3-oxopiperazin-1-yl)methyl]furan-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c13-9-6-12(3-2-11-9)5-8-7(10(14)15)1-4-16-8;/h1,4H,2-3,5-6H2,(H,11,13)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODAZYIWPNGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=C(C=CO2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1422397.png)
![4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1422398.png)
![2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide](/img/structure/B1422400.png)
![1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1422401.png)

![2-chloro-N-{2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}acetamide](/img/structure/B1422404.png)

![1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride](/img/structure/B1422409.png)
![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)



